

Structure-activity relationship (SAR) studies of 4-Methoxy-2-methylbenzoic acid analogs.

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Compound of Interest

Compound Name: 4-Methoxy-2-methylbenzoic acid

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Structure-Activity Relationship of 4-Methoxybenzoic Acid Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methoxybenzoic acid analogs, with a focus on their antimicrobial properties. Due to a lack of specific published SAR studies on a broad series of **4-Methoxy-2-methylbenzoic acid** analogs, this guide utilizes data from the closely related N-benzylamide analogs of 4-methoxybenzoic acid as a representative case study. This information, supported by experimental data and detailed protocols, aims to illuminate the path from molecular structure to biological activity and serve as a framework for the potential future investigation of **4-Methoxy-2-methylbenzoic acid** derivatives. The parent compound, **4-Methoxy-2-methylbenzoic acid**, is a known versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.^[1]

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of a series of substituted N-benzylamide analogs of 4-methoxybenzoic acid has been investigated to understand how structural modifications influence their efficacy. The following table summarizes the minimum inhibitory concentration

(MIC) values against various fungal and bacterial strains. For the purpose of this illustrative SAR analysis, key molecular descriptors such as the logarithm of the octanol-water partition coefficient (logP), molecular weight (MW), and the number of hydrogen bond acceptors (HBA) and donors (HBD) have been calculated.[\[2\]](#)

Compound ID	R-group	Structure	logP (calculated)	MW (g/mol)	HBA	HBD	MIC (µg/mL) vs. E. coli	MIC (µg/mL) vs. A. tumefaciens	MIC (µg/mL) vs. Alternaria sp.	MIC (µg/mL) vs. Rhizopus sp.
1	-H	N-benzyl-4-methoxybenzamide	3.1	227.26	2	1	>100	>100	>100	>100
2	4-OH	N-(4-hydroxybenzyl)-4-methoxybenzamide	2.8	243.26	3	2	50	50	25	50
3	4-Cl	N-(4-chlorobenzyl)-4-methoxybenzamide	3.8	261.71	2	1	25	12.5	12.5	25
4	4-NO ₂	N-(4-nitrobenzyl)	3.0	272.26	4	1	12.5	12.5	6.25	12.5

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		roben									
5	3,4-	zyl)-4		296.1							
	diCl	-	4.5	5	2	1	6.25	3.13	3.13	6.25	
		meth									
		oxybe									
		nzami									
		de									

Note: The biological activity data is sourced from a representative study on N-(4-methoxybenzyl)alkenamides. The molecular descriptors are calculated for illustrative purposes to demonstrate a potential QSAR relationship.[2]

Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be observed for this series of 4-methoxybenzoic acid analogs:

- **Effect of Substitution on the N-benzyl Ring:** The unsubstituted analog 1 is inactive. The introduction of substituents on the benzyl ring is crucial for antimicrobial activity.
- **Role of Electron-Withdrawing Groups:** The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), on the benzyl ring significantly enhances antimicrobial activity. This is evident by the lower MIC values of compounds 3, 4, and 5 compared to the hydroxy-substituted analog 2.
- **Impact of Multiple Substitutions:** Dichlorination, as seen in compound 5, leads to the most potent analog in this series, suggesting that increasing the electron-withdrawing nature and lipophilicity of the N-benzyl moiety is beneficial for activity.

- Lipophilicity (logP): Generally, an increase in the calculated logP value correlates with improved antimicrobial activity within this series, suggesting that membrane permeability may play a role in the mechanism of action.

Experimental Protocols

General Synthesis of N-Benzylamide Analogs of 4-Methoxybenzoic Acid[2]

A representative synthetic protocol for the preparation of N-(4-methoxybenzyl) amides involves the coupling of a carboxylic acid with 4-methoxybenzylamine.

- Reactant Preparation: The respective carboxylic acid (1 equivalent) is dissolved in a suitable organic solvent such as dichloromethane (DCM).
- Coupling Agents: Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added to the solution.
- Addition of Amine: The desired substituted benzylamine (1.1 equivalents) is added to the reaction mixture.
- Reaction: The mixture is stirred at room temperature for 12-24 hours.
- Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with dilute HCl, saturated NaHCO_3 solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Antimicrobial Activity Assay (Broth Microdilution Method)[2]

The antimicrobial activity of the synthesized compounds is determined using a broth microdilution method.

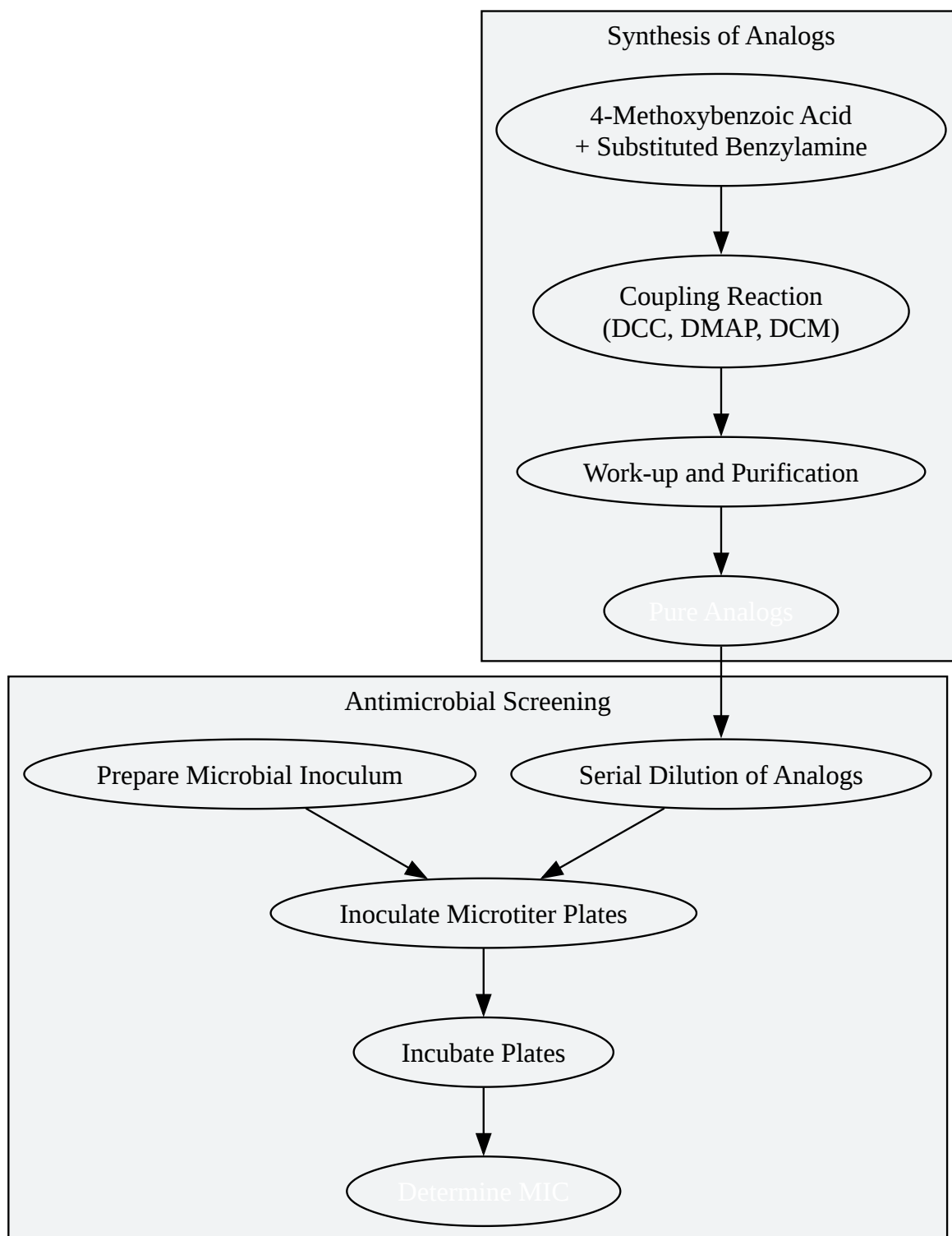
- Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C and 28°C, respectively. The cultures are then diluted to a standardized

concentration (e.g., 10^5 CFU/mL).

- Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated for 24-48 hours at the appropriate temperature for the specific microorganism.
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow for Synthesis and Antimicrobial Screening



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Caption: Potential mechanisms of antimicrobial action for benzoic acid derivatives.

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Address: 3281 E Guasti Rd

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